2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid (2-DAMP) is a chiral carboxylic acid that has been gaining attention in the scientific community due to its wide range of applications. It is an important synthetic intermediate in the field of organic synthesis and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Preparation Techniques
- 3-Dimethylamino-3-phenylpropanol, a compound related to 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid, was synthesized from benzaldehyde and malonic acid through Knoevenagel reaction and reduction, demonstrating its preparation potential in organic chemistry (Xiang, 2006).
Applications in Polymerization and Material Science
- A study used a derivative of this compound for the atom transfer radical polymerization of styrene, indicating its utility in creating functional materials with specific electronic properties (Zhou et al., 2014).
Biomedical and Pharmaceutical Applications
- Compounds containing the dimethylamino phenyl group, similar to this compound, have been investigated for their antimicrobial properties, suggesting potential in developing new antimicrobial agents (Swarnkar et al., 2014).
- A study focused on engineering a carbonyl reductase for the enantioselective reduction of β-amino ketones, where 3-(dimethylamino)-1-phenylpropan-1-ol, a structurally related compound, was a key intermediate in synthesizing antidepressants (Zhang et al., 2015).
Environmental and Analytical Chemistry
- Research on nonconjugated biocompatible macromolecular luminogens involving derivatives of this compound showcases their application in sensing and removal of metal ions, pertinent to environmental monitoring (Dutta et al., 2020).
Electronics and Conductivity
- A study on 4-(N,N-Dimethylamino)phenyl-substituted benzimidazole, related to this compound, highlights its use as an n-type dopant in controlling electrical conductivity, relevant in the field of organic electronics (Uebe et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as methyl red, interact with fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa . This enzyme plays a crucial role in the reduction of azo dyes, which are used as electron acceptors during anaerobic respiration .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to bind with high affinity to multiple receptors . This interaction can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the expression of phenolic compounds is promoted by biotic and abiotic stresses, such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation .
properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-6-5-7-10(8-9)13(3)4/h5-8H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKONUBZYISDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724480 |
Source
|
Record name | 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1176042-65-1 |
Source
|
Record name | 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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